Acetamide, N-ethyl-N-vinyl-
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Overview
Description
Acetamide, N-ethyl-N-vinyl-: is an organic compound with the molecular formula C6H11NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a vinyl group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Vinylation: One common method involves the direct vinylation of N-ethylacetamide using vinyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide.
Electrosynthesis: Another method involves the use of electrosynthesis, where N-ethylacetamide is subjected to electrochemical conditions to introduce the vinyl group.
Industrial Production Methods: Industrial production of Acetamide, N-ethyl-N-vinyl- often involves the use of high-temperature and high-pressure conditions to achieve high conversion rates and purity. The process may also involve the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-ethyl-N-vinyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form N-ethyl-N-ethylacetamide.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of N-ethyl-N-vinylacetamide oxide.
Reduction: Formation of N-ethyl-N-ethylacetamide.
Substitution: Formation of halogenated derivatives of Acetamide, N-ethyl-N-vinyl-.
Scientific Research Applications
Chemistry:
Polymer Chemistry: Acetamide, N-ethyl-N-vinyl- is used as a monomer in the synthesis of various polymers. These polymers have applications in coatings, adhesives, and sealants.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
Pharmaceuticals: This compound is used in the development of drugs due to its ability to interact with biological molecules. It can be used as a building block for the synthesis of pharmaceutical agents.
Industry:
Chemical Industry: Acetamide, N-ethyl-N-vinyl- is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-ethyl-N-vinyl- involves its interaction with molecular targets through its vinyl and ethyl groups. These groups can participate in various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
- Acetamide, N-methyl-N-vinyl-
- Acetamide, N-ethyl-N-methyl-
- Acetamide, N-vinyl-N-phenyl-
Comparison:
- Acetamide, N-methyl-N-vinyl- has a methyl group instead of an ethyl group, which affects its reactivity and applications.
- Acetamide, N-ethyl-N-methyl- has a methyl group instead of a vinyl group, making it less reactive in polymerization reactions.
- Acetamide, N-vinyl-N-phenyl- has a phenyl group, which significantly alters its chemical properties and applications.
Acetamide, N-ethyl-N-vinyl- is unique due to its combination of ethyl and vinyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
3195-79-7 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-ethenyl-N-ethylacetamide |
InChI |
InChI=1S/C6H11NO/c1-4-7(5-2)6(3)8/h4H,1,5H2,2-3H3 |
InChI Key |
GORGQKRVQGXVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=C)C(=O)C |
Origin of Product |
United States |
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